N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
CAS No.: 449770-17-6
Cat. No.: VC4166351
Molecular Formula: C27H28N4O4S3
Molecular Weight: 568.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 449770-17-6 |
|---|---|
| Molecular Formula | C27H28N4O4S3 |
| Molecular Weight | 568.73 |
| IUPAC Name | N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide |
| Standard InChI | InChI=1S/C27H28N4O4S3/c1-4-31(5-2)38(34,35)19-12-10-18(11-13-19)25(33)29-27-24(26-28-21-8-6-7-9-22(21)36-26)20-14-15-30(17(3)32)16-23(20)37-27/h6-13H,4-5,14-16H2,1-3H3,(H,29,33) |
| Standard InChI Key | JNHRCIYCQNRUDY-UHFFFAOYSA-N |
| SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4 |
Introduction
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a complex organic compound belonging to the class of benzamide derivatives. It is characterized by its diverse biological activities, primarily due to the presence of benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine moieties, making it a subject of interest in drug discovery and development.
Chemical Formula and Molecular Weight
-
Molecular Formula: Not explicitly provided in the available literature.
-
Molecular Weight: Approximately 502.63 g/mol.
Synthesis
The synthesis of this compound involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Chemical Reactions
This compound can participate in various chemical reactions, although the specific mechanisms are not fully elucidated. Experimental studies using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are necessary to confirm its structure and potential reactions.
Mechanism of Action
The mechanism of action is not fully understood and would require biochemical assays and cellular models to validate proposed mechanisms.
Drug Development
This compound is primarily of interest in medicinal chemistry due to its potential pharmacological properties. Its unique structure suggests applications in drug discovery, particularly in areas where benzamide derivatives have shown promise.
Comparison with Similar Compounds
Other compounds with similar structures, such as N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide, have been studied for their biological activities. For instance, N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide has a molecular weight of 413.6 g/mol and is identified by PubChem CID 5051044 .
Current Research Status
Current research on this compound is limited, with a focus on its synthesis and potential pharmacological applications. Further studies are needed to elucidate its biological activities and therapeutic potential.
Future Research Directions
Future research should focus on:
-
In Vitro and In Vivo Studies: Conducting in vitro assays and in vivo studies to determine the compound's efficacy and safety.
-
Mechanism of Action: Investigating the compound's mechanism of action through biochemical and cellular studies.
-
Drug Development: Exploring its potential in drug development, particularly in areas where benzamide derivatives have shown promise.
Synthesis and Applications
| Compound | Synthesis Steps | Potential Applications |
|---|---|---|
| N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide | Multiple steps involving careful control of reaction conditions | Medicinal chemistry, drug discovery |
| N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide | Not detailed in available literature | Potential biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume